An In-depth Technical Guide to 4-Benzyloxolan-2-one: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 4-Benzyloxolan-2-one: Structure, Properties, and Synthetic Utility
Executive Summary: 4-Benzyloxolan-2-one, a substituted γ-butyrolactone, represents a pivotal class of chiral intermediates in modern organic synthesis and drug development. Its unique structural architecture, combining a reactive lactone core with a versatile benzyloxy protecting group, makes it a valuable building block for complex molecular targets. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic characterization, a robust synthetic protocol, and a discussion of its reactivity and applications for researchers and drug development professionals.
Introduction: The Significance of Substituted γ-Butyrolactones
The γ-butyrolactone (GBL) moiety is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[1] These five-membered lactone rings serve as crucial building blocks, or synthons, in the assembly of more complex molecular architectures. The introduction of stereocenters onto the GBL ring, particularly at the C4 position, creates chiral intermediates that are indispensable for the asymmetric synthesis of enantiomerically pure drugs. 4-Benzyloxolan-2-one, also known as 4-benzyloxy-γ-butyrolactone, is a prime example of such an intermediate, where the benzyloxy group not only defines the stereochemistry but also serves as a stable, yet readily cleavable, protecting group for a hydroxyl function. Its application is particularly noted in the development of antiepileptic drugs, highlighting the importance of this structural motif in medicinal chemistry.[2]
Molecular Structure and Physicochemical Properties
4-Benzyloxolan-2-one is systematically named 4-(benzyloxy)dihydrofuran-2(3H)-one. Its structure consists of a central tetrahydrofuran ring bearing a carbonyl group at position 2 (the lactone) and a benzyloxy substituent at position 4.
Diagram: Chemical Structure of 4-Benzyloxolan-2-one
Caption: Chemical structure of 4-Benzyloxolan-2-one (CAS: 22530-98-9).
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and handling.
| Property | Value | Source |
| CAS Number | 22530-98-9 | ChemicalBook |
| Molecular Formula | C₁₁H₁₂O₂ | ChemicalBook |
| Molecular Weight | 176.21 g/mol | ChemicalBook |
| Melting Point | 45-46 °C | ChemicalBook[3] |
| Boiling Point | 155-160 °C (at 1 Torr) | ChemicalBook[3] |
| Appearance | Not specified, likely a white to off-white solid at room temperature | Inferred from melting point |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) | General chemical principles |
Spectroscopic Characterization
While a publicly available, peer-reviewed full dataset for 4-Benzyloxolan-2-one is elusive, its structure allows for a robust prediction of its spectroscopic signatures. The following data are predicted based on established principles of NMR, IR, and Mass Spectrometry for the functional groups present.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative, with distinct signals for the aromatic, benzylic, and lactone ring protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| Aromatic (C₆H₅) | 7.25 - 7.40 | Multiplet (m) | - | Typical range for monosubstituted benzene ring protons. |
| Benzylic (O-CH₂-Ph) | ~4.60 | Singlet (s) | - | Benzylic protons adjacent to an oxygen atom. A singlet is expected as there are no adjacent protons. |
| Lactone H4 (CH-OBn) | ~4.40 - 4.50 | Multiplet (m) | J ≈ 5-8 | Proton at the stereocenter, coupled to H3 and H5 protons. |
| Lactone H5 (O-CH₂-C=O) | ~4.20 - 4.35 | Multiplet (m) | J ≈ 6-9 (geminal), 3-6 (vicinal) | Diastereotopic protons of the methylene group adjacent to the ring oxygen, coupled to each other and to H4. |
| Lactone H3 (CH₂-C=O) | ~2.50 - 2.80 | Multiplet (m) | J ≈ 17-18 (geminal), 6-8 (vicinal) | Diastereotopic protons alpha to the carbonyl group, showing large geminal coupling and vicinal coupling to H4. |
Predicted ¹³C NMR Spectroscopy
The carbon spectrum will clearly distinguish the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the lactone and benzyloxy groups.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Lactone Carbonyl (C=O) | 175 - 178 | Typical range for a γ-lactone carbonyl carbon.[4] |
| Aromatic C (Quaternary) | 137 - 138 | The carbon atom of the phenyl ring attached to the benzylic group. |
| Aromatic CH | 127 - 129 | Signals for the ortho, meta, and para carbons of the phenyl ring. |
| Lactone C4 (CH-OBn) | 78 - 82 | Carbon bearing the ether linkage, shifted downfield by oxygen. |
| Lactone C5 (O-CH₂-C=O) | 72 - 76 | Methylene carbon adjacent to the ring oxygen. |
| Benzylic (O-CH₂-Ph) | 70 - 73 | The benzylic carbon, shifted downfield by the adjacent oxygen. |
| Lactone C3 (CH₂-C=O) | 35 - 40 | The carbon alpha to the carbonyl group. |
Predicted Infrared (IR) Spectroscopy
The IR spectrum is dominated by a strong carbonyl stretch, with other characteristic peaks confirming the presence of the ether and aromatic functionalities.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |
| C=O (Lactone) | 1760 - 1780 | Strong | Characteristic, high-frequency stretch for a five-membered ring lactone.[5] |
| C-H (Aromatic) | 3030 - 3100 | Medium | Stretching vibrations of sp² C-H bonds on the phenyl ring.[5] |
| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of sp³ C-H bonds in the lactone and benzylic positions. |
| C=C (Aromatic) | 1450 - 1600 | Medium-Weak | Aromatic ring skeletal vibrations. |
| C-O-C (Ether & Lactone) | 1050 - 1250 | Strong | Asymmetric and symmetric stretching of the ether and lactone C-O bonds. |
Predicted Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would likely show a clear molecular ion peak and characteristic fragmentation patterns.
| m/z Value | Proposed Fragment | Rationale for Fragmentation |
| 176 | [M]⁺ | Molecular ion peak (C₁₁H₁₂O₂) |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment resulting from the cleavage of the benzyl group. This is often the base peak for benzyl ethers.[6][7] |
| 108 | [M - C₆H₅CH]⁺ | Loss of the benzyl radical, leaving a charged lactone fragment. |
| 85 | [C₄H₅O₂]⁺ | Fragment corresponding to the lactone ring after loss of the benzyloxy group. |
Synthesis and Mechanistic Insights
The synthesis of chiral 4-substituted-γ-butyrolactones is a well-established field, often starting from chiral pool materials like amino acids or carbohydrates. A representative method for preparing (R)-4-Benzyloxolan-2-one could involve a multi-step sequence starting from a suitable chiral precursor.
Diagram: Representative Synthetic Workflow
Caption: A plausible synthetic pathway for chiral 4-Benzyloxolan-2-one.
Experimental Protocol: Representative Asymmetric Synthesis
This protocol describes a conceptual pathway. Researchers should consult specific literature for optimized conditions.
Step 1: Reduction of a Chiral Precursor
-
Rationale: The synthesis begins with an inexpensive, enantiopure starting material like (S)-malic acid. The carboxylic acids are reduced to alcohols to provide the necessary carbon skeleton.
-
Procedure:
-
To a cooled (0 °C) solution of (S)-malic acid in anhydrous Tetrahydrofuran (THF), slowly add Borane dimethyl sulfide complex (BH₃-DMS).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates consumption of the starting material.
-
Carefully quench the reaction with methanol, and concentrate under reduced pressure to yield the crude (S)-1,2,4-butanetriol.
-
Step 2: Selective Protection and Benzylation
-
Rationale: The primary and secondary alcohols of the triol exhibit different reactivities. A selective protection strategy is required to install the benzyl group at the C4 hydroxyl. This often involves forming a temporary acetal with the 1,2-diol, leaving the C4 hydroxyl free for benzylation.
-
Procedure:
-
Protect the 1,2-diol of (S)-1,2,4-butanetriol, for example, as an acetonide using 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
To the resulting protected diol in anhydrous THF at 0 °C, add sodium hydride (NaH) portion-wise.
-
After cessation of hydrogen evolution, add benzyl bromide (BnBr) dropwise.
-
Stir the reaction at room temperature until complete, then quench with water and extract with ethyl acetate. Purify by column chromatography.
-
Step 3: Deprotection, Oxidation, and Lactonization
-
Rationale: The protecting group on the 1,2-diol is removed to liberate the primary alcohol. This primary alcohol is then selectively oxidized to a carboxylic acid. In the acidic workup or upon heating, the intermediate 4-benzyloxy-hydroxy acid undergoes spontaneous intramolecular cyclization (lactonization) to form the final product.
-
Procedure:
-
Remove the acetonide protecting group using acidic conditions (e.g., aqueous HCl in THF).
-
To the resulting diol, perform a selective oxidation of the primary alcohol to the carboxylic acid using an oxidant like TEMPO with a co-oxidant such as sodium hypochlorite.
-
Upon completion, acidify the reaction mixture with HCl. The resulting γ-hydroxy acid will cyclize to form 4-Benzyloxolan-2-one.
-
Extract the product with an organic solvent and purify by silica gel chromatography or recrystallization.
-
Chemical Reactivity and Synthetic Utility
The reactivity of 4-Benzyloxolan-2-one is dictated by its two primary functional groups:
-
The Lactone Ring: The ester linkage within the five-membered ring is susceptible to nucleophilic attack. Under basic conditions (e.g., NaOH or LiOH), the ring will open via hydrolysis to form the corresponding sodium 4-benzyloxy-3-hydroxybutanoate.[8] This reaction is fundamental for using the lactone as a precursor to acyclic chiral molecules. The α-protons (at C3) can be deprotonated with a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to form an enolate, which can then be alkylated or used in aldol-type reactions.
-
The Benzyl Ether: The benzyloxy group is a robust protecting group, stable to a wide range of reaction conditions, including many oxidizing and reducing agents, and both mild acidic and basic conditions. Its primary utility lies in its facile removal via catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the C-O bond to reveal the free hydroxyl group, liberating toluene as a byproduct. This orthogonality makes it extremely valuable in multi-step synthesis.
Applications in Research and Drug Development
4-Benzyloxolan-2-one and its enantiomers are high-value chiral intermediates. Their primary application is in the synthesis of biologically active molecules where a chiral γ-hydroxy acid or a related fragment is required.
-
Asymmetric Synthesis: It serves as a key building block for introducing a specific stereocenter into a target molecule. For instance, the (R)-enantiomer is a documented precursor in the synthesis of Brivaracetam, a newer-generation antiepileptic drug. The synthesis involves the ring-opening of the lactone followed by further functionalization.
-
Precursor to Other Chiral Scaffolds: The molecule can be transformed into other important chiral structures. For example, reduction of the lactone can yield a chiral triol derivative, and modification at the C3 position can lead to a diverse array of substituted chiral molecules.
Conclusion
4-Benzyloxolan-2-one is more than a simple heterocyclic compound; it is a meticulously designed synthetic tool for the construction of stereochemically complex and biologically important molecules. A thorough understanding of its properties, spectroscopic signatures, and reactivity is essential for its effective deployment in synthetic campaigns. While specific, published spectral data remains sparse, its structure provides a clear and reliable roadmap for predicting its behavior and characteristics. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such chiral building blocks in the arsenal of the synthetic chemist and drug development professional cannot be overstated.
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